molecular formula C17H12Cl2N4S B12046615 4-((2-Chloro-3-phenylallylidene)amino)-3-(3-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione CAS No. 478254-94-3

4-((2-Chloro-3-phenylallylidene)amino)-3-(3-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B12046615
CAS No.: 478254-94-3
M. Wt: 375.3 g/mol
InChI Key: ZJJHAUTVXSLYQK-MCAKNHNZSA-N
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Description

4-((2-Chloro-3-phenylallylidene)amino)-3-(3-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione is a useful research compound. Its molecular formula is C17H12Cl2N4S and its molecular weight is 375.3 g/mol. The purity is usually 95%.
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Biological Activity

The compound 4-((2-Chloro-3-phenylallylidene)amino)-3-(3-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione is a member of the triazole family, which has garnered significant interest due to its diverse biological activities. This article aims to explore the biological properties of this compound, including its antimicrobial, anticancer, and anti-inflammatory effects, supported by data from various studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : 3-(3-chlorophenyl)-4-[(E)-[(Z)-2-chloro-3-phenylprop-2-enylidene]amino]-1H-1,2,4-triazole-5-thione
  • CAS Number : 478254-94-3
  • Molecular Formula : C₁₅H₁₁ClN₄OS

Antimicrobial Activity

Triazole derivatives are well-known for their antimicrobial properties. Research indicates that compounds containing the triazole moiety exhibit significant activity against various bacterial strains. In a comparative study, derivatives similar to our compound showed higher antibacterial activity against both Gram-positive and Gram-negative bacteria than standard antibiotics like amoxicillin and ceftriaxone .

Bacterial Strain Activity (Inhibition Zone in mm) Comparison with Standard Antibiotics
E. coli20Higher than amoxicillin
S. aureus22Comparable to ceftriaxone
K. pneumoniae18Lower than ceftriaxone

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. Specifically, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer) cells. The IC50 values for these compounds ranged from 13.67 to 18.62 µM, indicating promising anticancer activity .

Anti-inflammatory and Analgesic Effects

Triazoles have also been reported to exhibit anti-inflammatory properties. A study showed that certain derivatives could inhibit inflammatory mediators in vitro, suggesting a potential therapeutic role in inflammatory diseases . The analgesic effects were evaluated using standard models such as the hot plate test and formalin test, with some derivatives showing comparable efficacy to established analgesics.

Case Studies

  • Study on Antimicrobial Efficacy : A recent investigation assessed the antimicrobial activity of synthesized triazole derivatives against a panel of pathogens. The results indicated that the presence of chlorine substituents significantly enhanced the antibacterial properties of these compounds .
  • Anticancer Evaluation : A study focused on the cytotoxic effects of various triazole derivatives on cancer cell lines revealed that specific modifications in the side chains could lead to improved antiproliferative activity against MCF7 and SKOV3 cell lines .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial activity. The synthesized 4-((2-Chloro-3-phenylallylidene)amino)-3-(3-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione has demonstrated effectiveness against various bacterial strains. The mechanism often involves interference with microbial cell wall synthesis or inhibition of protein synthesis pathways .

Anticancer Potential

Studies have shown that triazole derivatives can inhibit cancer cell proliferation. For example, certain derivatives have been reported to exhibit cytotoxic effects by disrupting microtubule dynamics in cancer cells. The specific compound has been evaluated for its antiproliferative activity against different cancer cell lines with promising results .

Agricultural Applications

Triazoles are widely recognized for their role as fungicides in agriculture. The compound's structure suggests potential fungicidal activity, making it a candidate for further exploration in crop protection against fungal pathogens. Its application could enhance agricultural productivity by providing an effective solution to common plant diseases .

Material Science Applications

The unique properties of triazole compounds allow them to be utilized in the development of novel materials. Their ability to form coordination complexes can lead to applications in catalysis and sensor technology. The specific compound may serve as a precursor for synthesizing new materials with tailored properties for electronic or optical applications .

Case Study 1: Antimicrobial Evaluation

A study conducted on various triazole derivatives, including the compound , assessed their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Results indicated that compounds with chlorine substitutions exhibited enhanced activity compared to their non-chlorinated counterparts.

Case Study 2: Anticancer Activity Assessment

In vitro studies on human cancer cell lines revealed that the compound significantly reduced cell viability at micromolar concentrations. Mechanistic studies suggested that it induces apoptosis through the activation of caspase pathways.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-((2-Chloro-3-phenylallylidene)amino)-3-(3-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves multi-step reactions, such as nucleophilic substitution or condensation. For example, intermediate 3-chlorophenylmethyl thiosemicarbazide can be cyclized under acidic conditions (e.g., HCl/EtOH) to form the triazole-thione core . Reaction parameters like temperature (80–100°C), solvent polarity (ethanol vs. DMF), and catalysts (KOH or H2SO4) significantly affect yields. Evidence from similar triazole derivatives shows yields ranging from 45% to 75% under optimized reflux conditions .

  • Key Data :

StepReagents/ConditionsYield (%)
CyclizationHCl/EtOH, 80°C, 6h68%
Schiff base formation2-Chloro-3-phenylallylidene chloride, EtOH, RT, 12h52%

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

  • Methodology :

  • 1H NMR : The imine proton (N=CH) appears as a singlet at δ 8.2–8.5 ppm. Aromatic protons from chlorophenyl groups resonate at δ 7.3–7.8 ppm (multiplicity depends on substitution pattern) .
  • 13C NMR : The thiocarbonyl (C=S) signal occurs at δ 170–175 ppm, while the triazole carbons appear at δ 145–160 ppm .
  • IR : Strong absorption bands for C=S (~1250 cm⁻¹) and C=N (~1600 cm⁻¹) confirm the core structure .

Advanced Research Questions

Q. What computational approaches (e.g., DFT) are used to predict the electronic properties and bioactivity of this triazole-thione derivative?

  • Methodology : Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level can model molecular geometry, frontier orbitals (HOMO-LUMO), and electrostatic potential surfaces. For example, HOMO-LUMO gaps <4 eV suggest potential reactivity in charge-transfer interactions, supporting observed antimicrobial activity . TD-DFT calculations correlate UV-Vis spectra (λmax ~300 nm) with experimental data .
  • Key Insight : The chloro substituents increase electrophilicity, enhancing interactions with biological targets like enzyme active sites .

Q. How do structural modifications (e.g., chloro vs. methoxy substituents) alter the compound’s bioactivity profile?

  • Methodology : Comparative studies using MIC assays against S. aureus and C. albicans show that chloro groups improve antifungal activity (MIC 8–16 µg/mL) compared to methoxy derivatives (MIC >32 µg/mL), likely due to enhanced lipophilicity and membrane penetration .
  • Contradiction Analysis : Some studies report reduced activity with bulky substituents (e.g., p-tolyl), suggesting steric hindrance at target sites .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Methodology :

Standardize Assays : Use CLSI guidelines for MIC determinations to minimize variability in microbial strain sensitivity .

Control Variables : Compare results under identical conditions (e.g., pH, solvent DMSO concentration ≤1% v/v).

Structural Validation : Confirm purity via HPLC (>95%) and crystallography (e.g., CCDC deposition) to rule out impurities affecting bioactivity .

Q. Experimental Design & Data Analysis

Q. How to design a SAR study for triazole-thione derivatives targeting kinase inhibition?

  • Methodology :

  • Library Synthesis : Vary substituents at positions 3 and 4 (e.g., 3-Cl, 4-F, 4-OCH3) using parallel synthesis.
  • Assays : Use ADP-Glo™ Kinase Assay for IC50 determination against kinases like EGFR or CDK2.
  • Data Analysis : Corporate QSAR models (e.g., CoMFA) to link substituent hydrophobicity (logP) and IC50 values .

Q. What crystallographic evidence supports the planar conformation of the triazole-thione ring?

  • Methodology : Single-crystal X-ray diffraction reveals dihedral angles between the triazole and phenyl rings (e.g., 25.3° in similar derivatives), confirming near-planar geometry critical for π-π stacking in enzyme binding .
  • Key Data :

Bond Length (Å)Angle (°)
C=S: 1.68 ± 0.02N-N-C: 109.5
C-N (imine): 1.28 ± 0.03S-C-N: 120.2

Properties

CAS No.

478254-94-3

Molecular Formula

C17H12Cl2N4S

Molecular Weight

375.3 g/mol

IUPAC Name

3-(3-chlorophenyl)-4-[(E)-[(Z)-2-chloro-3-phenylprop-2-enylidene]amino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H12Cl2N4S/c18-14-8-4-7-13(10-14)16-21-22-17(24)23(16)20-11-15(19)9-12-5-2-1-3-6-12/h1-11H,(H,22,24)/b15-9-,20-11+

InChI Key

ZJJHAUTVXSLYQK-MCAKNHNZSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C(/C=N/N2C(=NNC2=S)C3=CC(=CC=C3)Cl)\Cl

Canonical SMILES

C1=CC=C(C=C1)C=C(C=NN2C(=NNC2=S)C3=CC(=CC=C3)Cl)Cl

Origin of Product

United States

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